molecular formula C18H16N2O2S B492687 4-(4-methylphenyl)-N-pyridin-3-ylbenzenesulfonamide CAS No. 667913-36-2

4-(4-methylphenyl)-N-pyridin-3-ylbenzenesulfonamide

Cat. No.: B492687
CAS No.: 667913-36-2
M. Wt: 324.4g/mol
InChI Key: DORYIKUGPSJBHZ-UHFFFAOYSA-N
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Description

4’-methyl-N-(3-pyridinyl)[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a biphenyl core with a sulfonamide group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-methyl-N-(3-pyridinyl)[1,1’-biphenyl]-4-sulfonamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4’-methyl-N-(3-pyridinyl)[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

4’-methyl-N-(3-pyridinyl)[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.

    Industry: Used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4’-methyl-N-(3-pyridinyl)[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-methyl-N-(3-pyridinyl)[1,1’-biphenyl]-4-sulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-methylphenyl)-N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-14-4-6-15(7-5-14)16-8-10-18(11-9-16)23(21,22)20-17-3-2-12-19-13-17/h2-13,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORYIKUGPSJBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332958
Record name 4-(4-methylphenyl)-N-pyridin-3-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49717935
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

667913-36-2
Record name 4-(4-methylphenyl)-N-pyridin-3-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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